双(三甲基甲硅烷基)硒化物

描述

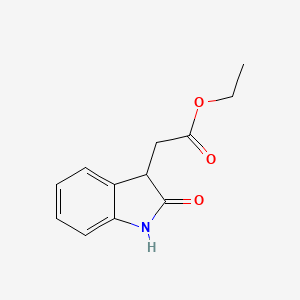

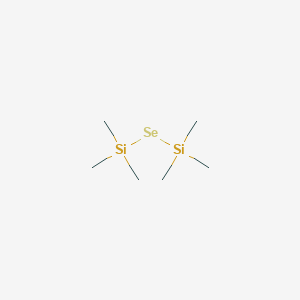

Bis(trimethylsilyl)selenide is a chemical compound with the molecular formula C6H18SeSi2 . It is a colorless to yellow liquid and has a strong stench . It is used in the synthesis of selenium-containing organic compounds for potential pharmaceutical applications in the treatment of cancer and metabolic diseases .

Synthesis Analysis

Bis(trimethylsilyl)selenide can be used in the synthesis of unsymmetrical selenides, generation of selenoaldehydes, and reduction of sulfoxides, selenoxides, and telluroxides . It reacts with equimolar amounts of n-butyllithium to generate Me3SiSeLi, alkylation of which then provides trimethylsilyl alkyl selenides .Molecular Structure Analysis

The molecular weight of Bis(trimethylsilyl)selenide is 225.35 g/mol . Its IUPAC name is trimethyl [(trimethylsilyl)selanyl]silane . The InChI Key is FKIZDWBGWFWWOV-UHFFFAOYSA-N .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

Bis(trimethylsilyl)selenide has a density of 0.9 g/cm3 . Its boiling point is 58-9ºC/11mmHg , and its melting point is -7ºC . The refractive index is 1.4800 to 1.4820 (20°C, 589nm) .科学研究应用

One-Pot Synthesis of Unsymmetrical Selenium Compounds

Bis(trimethylsilyl)selenide (BTMS-Se) has found utility in the convenient one-pot synthesis of unsymmetrical selenium compounds. Here’s how it works:

- Further Iteration : Repeat the process with a second n-BuLi and R₂X to yield unsymmetrical selenides (R₁SeR₂) in good yields .

Selenium-Containing Amino Acid Derivatives

BTMS-Se contributes to the synthesis of selenium-containing amino acid derivatives:

- Significance : These derivatives may find applications in drug development, biochemistry, and nutrition .

Volatile Precursors for Atomic Layer Deposition (ALD)

BTMS-Se has potential as a volatile precursor for ALD processes:

- Challenges : Developing efficient and stable selenium ALD processes remains an active area of research .

Other Potential Applications

While research on BTMS-Se continues, other potential applications include:

Segi, M., Nakajima, T., Suga, S., Murai, S., Ryu, I., Ogawa, A., & Sonoda, N. (1988)J. Am. Chem. Soc., 110, 1976. Yonezawa, T., Yamaguchi, M., Ninomiya, M., & Koketsu, M. (2017)Tetrahedron, 73(39), 5488–5493. MDPI. (2020). Molecules, 25(21), 5212. DOI: 10.3390/molecules25215212.

安全和危害

未来方向

Bis(trimethylsilyl)selenide is used in the synthesis of selenium-containing organic compounds for potential pharmaceutical applications in the treatment of cancer and metabolic diseases . The synthesis of organoselenium compounds, and especially selenium-containing heterocycles, continues to be a very active research area . Their practical application in medicine for the treatment of tumors and cancers is a subject of current intense interest .

作用机制

Target of Action

Bis(trimethylsilyl)selenide is a chemical compound used primarily in research and development It is known to react with halides, such as chloride, to form selenium compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with nucleophiles, such as triethyl orthoformate, which can be observed by the emission of light at 290 nm . The exact changes resulting from these interactions depend on the specific targets and the conditions of the reaction.

Pharmacokinetics

Given its chemical properties, it is soluble in ether and tetrahydrofuran , suggesting that it may be absorbed and distributed in the body through these solvents. The metabolism and excretion of this compound would depend on its specific interactions with the body’s biochemical systems.

Result of Action

It is known to be toxic if swallowed or inhaled, and it may cause damage to organs through prolonged or repeated exposure . These effects suggest that the compound interacts with cellular systems in a way that can lead to toxicity.

Action Environment

The action, efficacy, and stability of Bis(trimethylsilyl)selenide can be influenced by various environmental factors. For instance, it reacts slowly with moisture or water , suggesting that its activity may be affected by humidity. It is also flammable and can readily ignite with flame, sparks, friction, or heat . Therefore, the environment in which it is used should be well-controlled to ensure safety and efficacy.

属性

IUPAC Name |

trimethyl(trimethylsilylselanyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18SeSi2/c1-8(2,3)7-9(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIZDWBGWFWWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Se][Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18SeSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Bis(trimethylsilyl)]selenide | |

CAS RN |

4099-46-1 | |

| Record name | Disilaselenane, 1,1,1,3,3,3-hexamethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3136006.png)

![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)

![3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B3136076.png)

![alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester](/img/structure/B3136077.png)